molecular formula C23H21N3O3S B6044423 N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(3-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(3-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B6044423
M. Wt: 419.5 g/mol
InChI Key: FFXWPACDCNCRBG-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(3-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan, thieno, and pyridine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(3-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a furan derivative with a thieno[2,3-b]pyridine intermediate under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(3-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(3-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(3-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives and furan-containing molecules, such as:

  • 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
  • 3-(Furan-2-yl)propanal
  • Various substituted thieno[2,3-b]pyridines

Uniqueness

N-[(FURAN-2-YL)METHYL]-4,6-DIMETHYL-3-(3-METHYLBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its unique combination of furan, thieno, and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,6-dimethyl-3-[(3-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-13-6-4-7-16(10-13)21(27)26-19-18-14(2)11-15(3)25-23(18)30-20(19)22(28)24-12-17-8-5-9-29-17/h4-11H,12H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXWPACDCNCRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C)C)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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